molecular formula C9H9Cl2N3O B1455420 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311318-12-3

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No. B1455420
M. Wt: 246.09 g/mol
InChI Key: UABSHINLROSKHX-UHFFFAOYSA-N
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Description

“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has been synthesized as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The presence of the 1,2,4-oxadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of this compound has been reported as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The synthesis methods for 1,2,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a 4-chlorophenyl group and a methanamine group . The InChI code for this compound is “1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2” and the molecular weight is 209.63 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.63 g/mol . Other properties such as density, melting point, and boiling point are not mentioned in the available literature.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study elaborated on the synthesis of 1,3,4-Oxadiazole derivatives bearing Schiff base moiety, which were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains. These compounds demonstrated potency in antimicrobial activity, highlighting the potential utility of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Characterization and Chemical Properties

Several studies focused on the chemical synthesis and characterization of 1,3,4-Oxadiazole compounds, providing a detailed insight into their structure through spectroscopic methods like FT-IR, NMR, and mass spectrometry. These investigations underscore the versatility of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride in synthesizing a variety of structurally diverse compounds with potential for further chemical and biological applications (Shimoga, Shin, & Kim, 2018).

Anticancer and Antimicrobial Agents

Research on novel series of 3-Chlorophenyl derivatives synthesized and characterized for their anticancer, antibacterial, and antifungal activities demonstrated that certain derivatives exhibited potent cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities. This points towards the potential of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride derivatives in the development of new anticancer and antimicrobial therapies (Mahanthesha, T., & Bodke, 2021).

Polymer and Material Science

A study on the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring for the preparation of novel polyamide and poly(amide-imide)s revealed high thermal stability and good solubility in organic solvents. These materials exhibited fluorescence in the blue region, suggesting their potential application in the development of optoelectronic materials (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Enzyme Inhibition Studies

Further research into the synthesis of heterocyclic compounds derived from [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride investigated their inhibition potential against specific enzymes. These studies offer insights into the role of such derivatives in developing new therapeutic agents targeting enzyme-related diseases (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” could potentially be studied for its pharmacological potential in various therapeutic categories.

properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABSHINLROSKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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